molecular formula C21H26N2O B11655151 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11655151
M. Wt: 322.4 g/mol
InChI Key: YYVACEOOXBLJHC-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound featuring a 3,4-dihydroquinoline core substituted with five methyl groups at positions 2, 2, 4, 6, and 7, along with an N-phenyl carboxamide moiety. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry. The N-phenyl group may facilitate interactions with aromatic residues in biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C21H26N2O/c1-14-11-18-16(3)13-21(4,5)23(19(18)12-15(14)2)20(24)22-17-9-7-6-8-10-17/h6-12,16H,13H2,1-5H3,(H,22,24)

InChI Key

YYVACEOOXBLJHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)NC3=CC=CC=C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Methylation: Introduction of methyl groups at specific positions on the quinoline ring can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can lead to various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Dihydroquinoline Carboxamides

Compound Name Core Structure Substituents Molecular Weight Key References
2,2,4,6,7-Pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide 3,4-Dihydroquinoline 2,2,4,6,7-Pentamethyl; N-phenyl carboxamide ~353.5 g/mol* -
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 3,4-Dihydroisoquinoline N-Benzyl; 1-phenyl ~372.4 g/mol
N-(2,4-Difluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide 3,4-Dihydroquinoline N-(2,4-Difluorophenyl) 288.3 g/mol
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 3,4-Dihydroisoquinoline 6,7-Dimethoxy; 1-methyl; N-phenyl ~354.4 g/mol
N-(4-Chlorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide 3,4-Dihydroquinoline N-(4-Chlorophenyl) ~296.8 g/mol

*Estimated based on molecular formula (C22H26N2O).

Key Observations :

  • Methyl vs. Methoxy Groups: The pentamethyl substitutions in the target compound contrast with methoxy groups in compounds like 6,7-dimethoxy derivatives .
  • Aromatic Substitutions : The N-phenyl group in the target compound is shared with analogs like N-(4-chlorophenyl) and N-(2,4-difluorophenyl) derivatives . Halogenated phenyl groups (e.g., Cl, F) enhance metabolic stability and may influence target selectivity via halogen bonding.
  • Steric Effects : The tert-butyl and adamantyl groups in opioid receptor ligands (e.g., ) introduce significant bulk, which may hinder binding to certain targets compared to the less sterically demanding pentamethyl configuration .

Insights :

  • Enzyme Inhibition: The (S)-N-benzyl-1-phenyl derivatives exhibit potent MAO-B and cholinesterase inhibition, suggesting that dihydroquinoline carboxamides are versatile scaffolds for central nervous system targets . The absence of electron-withdrawing groups in the target compound may reduce enzyme affinity compared to methoxy or halogenated analogs.
  • Receptor Modulation : Adamantyl and tert-butyl derivatives () demonstrate mixed-efficacy opioid receptor binding, highlighting the role of bulky substituents in receptor subtype selectivity . The pentamethyl configuration may favor different steric interactions.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties*

Compound cLogP PSA (Ų) Solubility (mg/mL)
Target compound ~5.2 ~40 <0.1 (low)
N-(2,4-Difluorophenyl) derivative ~3.8 ~50 0.5–1.0
6,7-Dimethoxy-N-phenyl derivative ~3.5 ~60 1.0–5.0
Adamantyl-thioxo derivative () ~4.9 ~90 <0.1

*Calculated using computational tools (e.g., SwissADME).

Discussion :

  • Polar surface area (PSA) is lower in the target compound (~40 Ų) than in adamantyl derivatives (~90 Ų), suggesting differences in membrane permeability and transporter-mediated uptake .

Biological Activity

2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.

  • IUPAC Name : 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 716-51-8

Synthesis

The synthesis of 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step reactions starting from readily available quinoline derivatives. The synthesis pathway often includes:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the pentamethyl and phenyl groups via electrophilic substitution.
  • Final acylation to form the carboxamide functional group.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

Anticancer Activity

Research has demonstrated that 2,2,4,6,7-pentamethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown:

  • IC50 Values : In vitro studies reported IC50 values indicating effective inhibition of cell growth in human colon carcinoma (HCT116) and colorectal adenocarcinoma (Caco-2) cell lines.
CompoundIC50 (µM) Caco-2IC50 (µM) HCT116
137.48.9
250.93.3
317.05.3
418.94.9

These results suggest that modifications to the quinoline structure can enhance its anticancer properties.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of PI3K/Akt Pathway : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Treatment with the compound leads to increased activity of caspase enzymes and DNA damage in cancer cells.
  • Gene Expression Modulation : qPCR analysis revealed significant alterations in the expression levels of genes associated with apoptosis and cell cycle regulation (e.g., PI3K and BAD).

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Colon Cancer Cells : A study evaluating the effects on HCT116 cells showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
    "The introduction of pentamethyl groups significantly enhances the interaction with the PI3Kα binding site" .
  • Comparative Analysis with Other Quinoline Derivatives : When compared to other derivatives such as N-substituted quinolone carboxamides, this compound exhibited superior antiproliferative effects and selectivity towards cancer cells.

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